molecular formula C5H3Cl2IN2 B13681608 4,6-Dichloro-5-iodopyridin-2-amine

4,6-Dichloro-5-iodopyridin-2-amine

Cat. No.: B13681608
M. Wt: 288.90 g/mol
InChI Key: DHTBGGVIWWOXHF-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-iodopyridin-2-amine is a chemical compound with the molecular formula C5H3Cl2IN2 and a molecular weight of 288.9 g/mol It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 4, 6, and 5 positions, respectively

Preparation Methods

The synthesis of 4,6-Dichloro-5-iodopyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the halogenation of pyridine derivatives, followed by amination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

4,6-Dichloro-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

4,6-Dichloro-5-iodopyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms allows it to form strong bonds with various substrates, influencing its reactivity and biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

4,6-Dichloro-5-iodopyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:

These compounds share similar structural features but differ in their specific halogenation patterns and functional groups, which can influence their chemical properties and applications

Properties

Molecular Formula

C5H3Cl2IN2

Molecular Weight

288.90 g/mol

IUPAC Name

4,6-dichloro-5-iodopyridin-2-amine

InChI

InChI=1S/C5H3Cl2IN2/c6-2-1-3(9)10-5(7)4(2)8/h1H,(H2,9,10)

InChI Key

DHTBGGVIWWOXHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1N)Cl)I)Cl

Origin of Product

United States

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